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9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]-

Catalog No.
S2664855
CAS No.
1640978-33-1
M.F
C50H34N2O2
M. Wt
694.834
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phe...

CAS Number

1640978-33-1

Product Name

9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]-

IUPAC Name

2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione

Molecular Formula

C50H34N2O2

Molecular Weight

694.834

InChI

InChI=1S/C50H34N2O2/c53-49-46-32-26-38(36-23-29-44(30-24-36)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42)34-48(46)50(54)45-31-25-37(33-47(45)49)35-21-27-43(28-22-35)51(39-13-5-1-6-14-39)40-15-7-2-8-16-40/h1-34H

InChI Key

NFOXDINRRDSYIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9

solubility

not available

Organic Light-Emitting Diodes (OLEDs)

BDPA is a promising material for use in OLEDs due to its excellent photoluminescence properties. Its electron-donating groups enhance its light-emitting efficiency and color stability, making it a potential candidate for developing next-generation OLED displays.

Organic Photovoltaics (OPVs)

BDPA has been explored as a non-fullerene acceptor material in OPVs, offering advantages like tunable band gaps and high charge carrier mobility. Research suggests that BDPA-based OPVs exhibit promising power conversion efficiencies (PCEs).

Organic Field-Effect Transistors (OFETs)

BDPA has been investigated for its potential applications in OFETs due to its hole-transporting properties []. Studies have shown that BDPA-based OFETs exhibit good charge carrier mobilities and on/off ratios [].

9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- is a synthetic organic compound with the molecular formula C50H34N2O2C_{50}H_{34}N_{2}O_{2} and a molecular weight of approximately 694.82 g/mol. This compound features a central anthracene core substituted at the 2 and 6 positions with diphenylamino groups, enhancing its electronic properties and solubility. It is primarily used in research applications, particularly in the fields of organic electronics and photonics due to its potential as a semiconductor material and as a dye.

Typical for quinones, such as:

  • Reduction Reactions: The compound can be reduced to form hydroquinone derivatives.
  • Electrophilic Substitution: The electron-rich diphenylamino groups can participate in electrophilic aromatic substitution reactions.
  • Diels-Alder Reactions: The compound may also act as a dienophile in Diels-Alder reactions due to the presence of the conjugated double bonds in the anthracene structure.

While specific biological activity data for 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- is limited, compounds with similar structures have been investigated for various biological activities. Generally, anthracene derivatives exhibit:

  • Anticancer Activity: Some studies suggest that anthracene derivatives can induce apoptosis in cancer cells.
  • Antioxidant Properties: They may also act as antioxidants, scavenging free radicals and reducing oxidative stress.

The synthesis of 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- typically involves multi-step organic synthesis techniques:

  • Formation of Anthracenedione: Starting from anthracene, oxidation reactions can yield anthracenedione.
  • Substitution Reactions: The introduction of diphenylamino groups can be achieved through nucleophilic substitution or coupling reactions involving suitable precursors such as anilines.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity.

9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Its semiconducting properties make it suitable for use in OLED technology.
  • Organic Photovoltaics: It can be utilized in solar cell applications due to its light absorption characteristics.
  • Fluorescent Dyes: The compound may serve as a fluorescent dye in various imaging techniques.

Interaction studies for this compound are essential to understand its behavior in various environments. Potential interactions include:

  • Solvent Interactions: Solubility studies in different solvents can provide insights into its applicability in various formulations.
  • Photophysical Studies: Investigating how it interacts with light can reveal information about its potential uses in optoelectronic devices.
  • Biological Interactions: Understanding how it interacts with biological systems could lead to discoveries regarding its therapeutic potential.

Several compounds share structural similarities with 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]-, which can be compared based on their properties and applications:

Compound NameMolecular FormulaUnique Features
9,10-AnthracenedioneC14H8O2C_{14}H_{8}O_{2}Basic structure without amino substitutions
2,6-DiphenylanthraceneC24H18C_{24}H_{18}Lacks the quinone functionality; used in photonic applications
1,4-DiphenylnaphthaleneC18H14C_{18}H_{14}Similar electronic properties but different core structure

The uniqueness of 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- lies in its combination of both an anthracene core and multiple diphenylamino substituents that enhance its electronic properties for specific applications in organic electronics and photonics.

Molecular Formula and Weight (C50H34N2O2, 694.834 g/mol)

The compound 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- possesses the molecular formula C50H34N2O2, indicating a complex organic structure with fifty carbon atoms, thirty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [2] [3]. The molecular weight has been reported consistently across multiple sources as 694.82 to 694.834 grams per mole, with slight variations attributable to different precision levels in mass calculations [1] [4] [5]. This substantial molecular weight reflects the presence of extensive aromatic conjugation and multiple phenyl ring systems within the molecular framework [6].

The molecular composition reveals a carbon-to-hydrogen ratio characteristic of highly aromatic compounds, with the nitrogen atoms incorporated through diphenylamino functional groups and the oxygen atoms present as carbonyl functionalities in the anthracenedione core [8]. The precise molecular weight of 694.834 grams per mole positions this compound among the heavier organic chromophores used in optoelectronic applications [8].

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is 2,6-bis[4-(diphenylamino)phenyl]anthracene-9,10-dione [5] [6]. This nomenclature clearly identifies the anthracene-9,10-dione core structure with specific substitution at the 2,6-positions by 4-(diphenylamino)phenyl groups [3].

Several alternative names are employed in the scientific literature and commercial applications. The compound is frequently referenced as 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]-, which follows a more traditional naming convention emphasizing the anthracenedione parent structure [1] [3]. In specialized applications, particularly in organic light-emitting diode research, the compound is commonly designated by the abbreviation AQ(PhDPA)2, where AQ represents anthraquinone, Ph denotes phenyl, and DPA indicates diphenylamino groups [3] [8]. Additional commercial designations include BDAPA, TPAAQ, and DPA-Ph-AQ, each reflecting different aspects of the molecular architecture [8].

Chemical Identifiers

XLogP3

12.6

Dates

Last modified: 08-16-2023

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